molecular formula C60H86N4O22 B238301 Avidinorubicin CAS No. 135447-13-1

Avidinorubicin

Cat. No.: B238301
CAS No.: 135447-13-1
M. Wt: 1215.3 g/mol
InChI Key: SFEBZOMBQNNUTO-UHFFFAOYSA-N
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Description

Avidinorubicin is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Avidinorubicin involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, oxidation, and substitution to form the final product. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction parameters and can significantly enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Avidinorubicin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia. The reaction conditions, including solvent choice, temperature, and pH, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce primary or secondary alcohols.

Scientific Research Applications

Avidinorubicin has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Avidinorubicin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Avidinorubicin can be compared with other similar compounds based on its structure and properties. Similar compounds include:

    Other amino acid derivatives: These compounds share similar functional groups and may exhibit comparable reactivity and applications.

    Complex carbohydrates: These compounds have similar glycosidic linkages and hydroxyl groups, contributing to their chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[6-[4-amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86N4O22/c1-24-44(68)31(63(9)10)23-76-55(24)80-33-20-57(5,74)19-29-39(33)47(71)41-42(46(29)70)48(72)40-28(45(41)69)14-15-30-51(40)85-56-49(73)43(64(11)12)54(60(30,8)86-56)84-38-22-59(7,62)53(27(4)79-38)83-37-21-58(6,61)52(26(3)78-37)82-36-18-32(75-13)50(25(2)77-36)81-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-38,43-44,49-50,52-56,68,70-71,73-74H,16-23,61-62H2,1-13H3,(H,65,66)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEBZOMBQNNUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(COC1OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)N)(C)N)N(C)C)O)O)(C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H86N4O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135447-13-1
Record name Avidinorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135447131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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